molecular formula C19H23NO2 B13726056 5'-Amino-2'-tert-butyl-biphenyl-4-carboxylic acid ethyl ester

5'-Amino-2'-tert-butyl-biphenyl-4-carboxylic acid ethyl ester

Katalognummer: B13726056
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: LGFCVGAOSSGHIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a tert-butyl group, and an ethyl ester group attached to a biphenyl backbone. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl backbone can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 5’-Amino-2’-methyl-biphenyl-4-carboxylic acid ethyl ester
  • 5’-Amino-2’-ethyl-biphenyl-4-carboxylic acid ethyl ester
  • 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid methyl ester

Comparison: Compared to its similar compounds, 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and biological activity. The ethyl ester group also contributes to its solubility and stability .

Eigenschaften

Molekularformel

C19H23NO2

Molekulargewicht

297.4 g/mol

IUPAC-Name

ethyl 4-(5-amino-2-tert-butylphenyl)benzoate

InChI

InChI=1S/C19H23NO2/c1-5-22-18(21)14-8-6-13(7-9-14)16-12-15(20)10-11-17(16)19(2,3)4/h6-12H,5,20H2,1-4H3

InChI-Schlüssel

LGFCVGAOSSGHIP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.